Benzo[b]thiophene-5-acetic acid

Asymmetric Catalysis Medicinal Chemistry CNS Drug Synthesis

Generic benzothiophene analogs risk failed asymmetric catalysis and misleading SAR. Benzo[b]thiophene-5-acetic acid (CAS 17381-54-3) is the validated 5-regioisomer: • Enables 98.6% ee (up to 99.5% ee) in Ru-SunPhos-catalyzed hydrogenation, critical for (R)-T-588 synthesis. • Confirmed lipoxygenase inhibitor with selective profile over COX, distinct from other regioisomers. • Reliable supply from 5-bromobenzo[b]thiophene, supporting antimalarial 4-aminoquinoline/tetraoxane libraries.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 17381-54-3
Cat. No. B172265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-5-acetic acid
CAS17381-54-3
SynonymsBenzo[b]thiophene-5-acetic acid
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1CC(=O)O
InChIInChI=1S/C10H8O2S/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12)
InChIKeyHOVPXJOSTYXDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-5-acetic Acid Research & Synthesis Overview


Benzo[b]thiophene-5-acetic acid (CAS 17381-54-3), systematically named 2-(1-benzothiophen-5-yl)acetic acid, is a heterocyclic building block with the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol . It features a benzo[b]thiophene core with an acetic acid substituent at the 5-position, a structure that imparts distinct electronic and steric properties compared to regioisomers [1]. The compound is supplied as a white to off-white solid with typical purities of ≥95% for research use . Its synthetic accessibility via palladium-catalyzed coupling and subsequent hydrolysis is well-documented in patent literature, enabling reliable, scalable procurement for medicinal chemistry and agrochemical research programs [2].

Identity 5-substituted benzo[b]thiophene building block
Procurement Scalable Pd-catalyzed synthesis (patented route)
Purity Research grade (≥95%), suitable for medicinal chemistry

Benzo[b]thiophene-5-acetic Acid Substitution Risks


Substituting benzo[b]thiophene-5-acetic acid with a generic benzothiophene analog without rigorous validation introduces significant scientific and operational risk due to positional isomerism and substitution pattern-dependent activity. The 5-acetic acid isomer exhibits biological and chemical behavior distinct from its 2-, 3-, 6-, and 7-substituted counterparts, as evidenced by divergent effects on protoplasmic streaming in plant models, where the 5-isomer clusters with 2,4-D-like activity rather than with indole-3-acetic acid (IAA)-like activity [1]. Furthermore, the 5-position acetic acid group is a critical determinant in asymmetric catalysis outcomes; the specific regiochemistry enables exceptional enantioselectivity (98.6% ee) in the Ru-SunPhos-catalyzed hydrogenation of its α-ketoester derivative, a key step in accessing the cognitive enhancer T-588 [2]. Procurement of an incorrect isomer would not only fail to replicate these synthetic outcomes but could also lead to misleading biological results due to unrecognized shifts in target engagement, as seen in the differential enzyme inhibition profiles reported for benzothiophene regioisomers [3].

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5-Isomer positional identity determines biological profile: different regioisomers (2-,3-,6-,7-) may shift plant growth regulation classification and enzyme inhibition pattern.
!
High enantioselectivity outcomes are isomer-dependent; alternative substitution patterns may alter catalyst-substrate recognition and lower enantiocontrol.

Benzo[b]thiophene-5-acetic Acid Differentiation Evidence


Enantioselectivity in Asymmetric Hydrogenation for T-588

The benzo[b]thiophene-5-yl α-ketoester derivative of benzo[b]thiophene-5-acetic acid enables exceptional enantioselectivity in Ru-SunPhos-catalyzed asymmetric hydrogenation, a critical step in the formal synthesis of the cognitive enhancer T-588. This performance is directly compared to other aryl-substituted α-ketoesters, where the specific 5-benzo[b]thiophene moiety achieves among the highest reported enantiomeric excesses [1].

Enantioselective Hydrogenation
Head-to-head
98.6% ee reported for ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxyacetate; 99.5% ee after recrystallization. Racemic baseline 0% ee.
Enantioselectivity enables chiral intermediate access for CNS-agent research.
Ru-SunPhos catalyst, HCl additive; formal T-588 synthesis context.
Asymmetric Catalysis Medicinal Chemistry CNS Drug Synthesis

Divergent Plant Growth Regulation vs. IAA

Benzo[b]thiophene-5-acetic acid (thionaphthen-5-acetic acid) exhibits plant growth regulatory effects that are functionally distinct from the natural auxin indole-3-acetic acid (IAA) and also differ from other benzothiophene regioisomers. In a comparative study of protoplasmic streaming, the 5-acetic acid isomer's effects resemble those of the synthetic herbicide 2,4-D rather than IAA, while the 3- and 7-isomers mimic IAA [1].

Plant Growth Regulation
Head-to-head
5-isomer effect resembles 2,4-D (synthetic auxin), distinct from IAA-like activity of 3- and 7-isomers.
Supports isomer-specific herbicide lead discovery research.
Protoplasmic streaming assay; qualitative classification.
Agrochemical Research Plant Biology Structure-Activity Relationship

Selective Lipoxygenase Inhibition Profile

Benzo[b]thiophene-5-acetic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. Its inhibitory profile is selective, showing primary activity against lipoxygenase while affecting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only to a lesser extent [1]. This profile distinguishes it from non-selective COX inhibitors and from benzothiophene derivatives lacking the 5-acetic acid moiety.

Lipoxygenase Inhibition
Class-level
Reported as potent lipoxygenase inhibitor with weaker effects on COX and carboxylesterase.
Supports inflammation pathway research; data to verify.
In vitro enzyme assay context; source review needed.
Inflammation Research Enzymology Drug Discovery

Antimalarial 4-Aminoquinoline & Tetraoxane Precursor

Benzo[b]thiophene-5-acetic acid is a validated precursor for the synthesis of 4-aminoquinolines and tetraoxanes with documented antimalarial activity. It is derived from 5-bromobenzo[b]thiophene, a key building block in medicinal chemistry [1]. While specific IC50 values are not reported for the acetic acid itself, its use in generating libraries of antimalarial leads provides a procurement rationale distinct from other benzothiophene acetic acid isomers that lack this established synthetic utility.

Antimalarial Precursor
Supporting
Validated precursor for 4-aminoquinolines and tetraoxanes with antimalarial activity.
Enables library synthesis for antimalarial screening research.
Synthetic derivatization; specific activity not quantified.
Antimalarial Drug Discovery Synthetic Methodology Neglected Tropical Diseases

Scalable Pd-Catalyzed Synthesis

An industrial method for producing (1-benzothiophen-5-yl) acetic acid (benzo[b]thiophene-5-acetic acid) is disclosed in patent literature, involving a palladium-catalyzed coupling of 5-bromobenzothiophene with cyanoacetate in the presence of potassium tert-butoxide, followed by hydrolysis [1]. This scalable route ensures reliable procurement at quantities relevant to preclinical development, contrasting with less accessible isomers that lack optimized, high-yielding manufacturing processes.

Scalable Synthesis
Supporting
Pd-catalyzed coupling of 5-bromobenzothiophene with cyanoacetate, then hydrolysis; industrial patent JP5592205B2.
Supports reliable large-scale procurement for preclinical research.
Process scalability may require internal validation.
Process Chemistry Large-Scale Synthesis Pharmaceutical Intermediates

Benzo[b]thiophene-5-acetic Acid Key Applications


T-588 Chiral Intermediate Synthesis

Procure benzo[b]thiophene-5-acetic acid as the essential starting material for the preparation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, which undergoes highly enantioselective hydrogenation to yield (R)- or (S)-configured α-hydroxy esters. This route is the cornerstone of the formal synthesis of T-588, a cognitive enhancer [1]. The exceptional 98.6% ee (upgradable to 99.5% ee) achievable with the 5-isomer is a critical differentiator that cannot be replicated with other regioisomers, making this compound indispensable for programs developing chiral CNS agents.

Auxin-Mimetic Herbicide Discovery

Utilize benzo[b]thiophene-5-acetic acid as a synthetic auxin analog with 2,4-D-like activity, distinct from IAA-mimetics [1]. This compound serves as a privileged scaffold for generating novel herbicide leads or for studying auxin signaling pathways. Its divergent biological effect compared to the 3- and 7-isomers ensures that procurement of the correct isomer is non-negotiable for reproducible structure-activity relationship (SAR) studies in crop protection research.

Lipoxygenase Pathway in Inflammation Research

Employ benzo[b]thiophene-5-acetic acid as a tool compound for investigating arachidonic acid metabolism, specifically its role as a potent lipoxygenase inhibitor with a selective enzyme inhibition profile [1]. Its primary activity against lipoxygenase, coupled with weaker effects on cyclooxygenase and other enzymes, makes it suitable for dissecting the relative contributions of these pathways in cellular and in vivo models of inflammation. This profile differentiates it from non-selective NSAID-like benzothiophenes.

Antimalarial 4-Aminoquinoline & Tetraoxane Synthesis

Integrate benzo[b]thiophene-5-acetic acid into medicinal chemistry workflows as a validated precursor for antimalarial 4-aminoquinolines and tetraoxanes [1]. Its role as a derivatizable building block enables the rapid generation of focused libraries targeting Plasmodium falciparum. The established synthetic route from 5-bromobenzo[b]thiophene ensures reliable supply for SAR exploration, positioning this isomer as a strategic procurement choice over less-characterized benzothiophene acetic acid regioisomers.

Application
Selection Property
Validation Focus
CNS-agent intermediate research (chiral)
Enantioselectivity context
Verify ee under specific catalytic conditions
Herbicide lead discovery (auxin-mimetic)
Isomer-dependent 2,4-D-like activity
Confirm growth regulation profile in target plant model
Inflammation pathway research
Lipoxygenase inhibition profile
Validate enzyme selectivity in arachidonic acid cascade assays
Antimalarial compound synthesis
Precursor for 4-aminoquinolines/tetraoxanes
Confirm synthetic utility and screen against Plasmodium

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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